Bienvenue dans la boutique en ligne BenchChem!

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

Regioisomer differentiation Distillation Purification

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (C16H13ClN2O2, MW 300.74 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, distinguished by a 4-benzyloxy substituent on the 3-phenyl ring and a reactive chloromethyl handle at the 5-position. The compound is primarily employed as a synthetic intermediate for nucleophilic displacement at the chloromethyl site, enabling access to thioethers, nitriles, amines, and other functionalized oxadiazoles.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 937650-48-1
Cat. No. B1344682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
CAS937650-48-1
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl
InChIInChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeySKQJNKCXEAWCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1): Procurement-Relevant Physicochemical and Structural Baseline


3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (C16H13ClN2O2, MW 300.74 g/mol) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, distinguished by a 4-benzyloxy substituent on the 3-phenyl ring and a reactive chloromethyl handle at the 5-position . The compound is primarily employed as a synthetic intermediate for nucleophilic displacement at the chloromethyl site, enabling access to thioethers, nitriles, amines, and other functionalized oxadiazoles [1]. Key computed physicochemical parameters include a boiling point of 459.7±55.0 °C, vapor pressure of 0.0±1.1 mmHg at 25 °C, and enthalpy of vaporization of 69.3±3.0 kJ/mol .

Why Generic 5-(Chloromethyl)-1,2,4-oxadiazole Intermediates Cannot Substitute for CAS 937650-48-1


The 4-benzyloxy substituent on the 3-phenyl ring is not an inert bystander; it modulates both the electronic environment of the oxadiazole core and the steric profile of the molecule in ways that alter downstream reactivity, enzyme recognition, and physicochemical handling relative to other 3-aryl-5-chloromethyl-1,2,4-oxadiazole analogs. In the KCN-mediated decyanation reaction studied by Sağırlı and Dürüst, the nature of the para-substituent directly influenced reaction yields and product distributions across a panel of ten analogs, demonstrating that the 3-aryl group cannot be arbitrarily swapped without consequences for synthetic outcomes [1]. Furthermore, the position of the benzyloxy group on the phenyl ring is critical: the 4-benzyloxy (para) isomer exhibits a computed boiling point of 459.7 °C, whereas the 2-benzyloxy (ortho) positional isomer (CAS 936497-78-8) shows a significantly higher boiling point of 468.3 °C, reflecting altered intermolecular interactions that directly impact purification strategy and handling .

Quantitative Differentiation Evidence for 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1)


Para vs. Ortho Benzyloxy Isomerism: Boiling Point Differential Impacts Purification Strategy

The target 4-benzyloxy (para) isomer displays a computed boiling point of 459.7±55.0 °C at 760 mmHg, which is 8.6 K lower than the 468.3±55.0 °C recorded for the 2-benzyloxy (ortho) positional isomer (CAS 936497-78-8) . Both share the identical molecular formula C16H13ClN2O2 and molecular weight of 300.74 g/mol, yet the para isomer's lower boiling point reflects weaker intermolecular forces, a direct consequence of the different substitution geometry . The enthalpy of vaporization is correspondingly lower for the para isomer: 69.3±3.0 kJ/mol versus 70.2±3.0 kJ/mol for the ortho isomer .

Regioisomer differentiation Distillation Purification Physicochemical property

Substituent-Dependent Reactivity in Chloromethyl Displacement: Class-Level Evidence from the KCN Decyanation Reaction

In a systematic study of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles reacting with KCN to form trisubstituted acetonitriles, the isolated yields varied from 70% to 85% depending on the electronic nature of the para-substituent (Table 2, Sağırlı and Dürüst 2018) [1]. The 4-methoxy analog (1h, OMe), which is electronically the closest studied congener to the 4-benzyloxy target, afforded the corresponding acetonitrile (3h) in 78% isolated yield [1]. Electron-withdrawing substituents such as 4-NO2 and 4-CF3 gave yields of 78% and 75% respectively, while the unsubstituted phenyl (1a) gave 85% [1]. Although the 4-benzyloxy derivative was not explicitly included in the 1a–j panel, the 4-alkoxy class trend suggests that the target compound will exhibit nucleophilic displacement reactivity at the chloromethyl site broadly comparable to the 4-methoxy analog, with yield expectations in the 75–80% range under analogous conditions.

Nucleophilic substitution Reaction yield Oxadiazole functionalization Structure-reactivity relationship

Chloromethyl Handle Enables Thioether Derivatization for Enzyme Inhibition: Class-Level Validation

3-Aryl-5-chloromethyl-1,2,4-oxadiazoles have been demonstrated as viable precursors for thiocyanate and thioether derivatives via the modified Riemschneider reaction with NH4SCN, followed by reaction with tertiary or secondary alcohols [1]. In a 2024 study, a panel of 1,2,4-oxadiazole thioethers derived from 3-aryl-5-chloromethyl precursors showed xanthine oxidase (XO) inhibitory activity with the most potent compound (4h) achieving an IC50 of 0.41 ± 0.067 µM, surpassing the positive control [1]. The same compound showed dual AChE/BChE inhibition with IC50 values of 0.95 ± 0.42 µM and 1.49 ± 0.45 µM respectively [1]. While the specific 4-benzyloxyphenyl derivative was not among the tested compounds, the general synthetic route starts from 3-aryl-5-chloromethyl-1,2,4-oxadiazoles, establishing that CAS 937650-48-1 is structurally compatible with this biologically validated derivatization pathway.

Thioether synthesis Enzyme inhibition Xanthine oxidase Cholinesterase

Computed Density and Vapor Pressure Comparison: Para Isomer Shows Slightly Lower Density Than Ortho Isomer

The target para-benzyloxy isomer has a computed density of 1.3±0.1 g/cm³, identical within error to the ortho isomer's predicted density . Vapor pressure is predicted as 0.0±1.1 mmHg at 25 °C for both isomers, indicating negligible volatility under ambient conditions . These computed parameters, while not experimentally measured, provide a consistent picture: the two positional isomers share similar density and volatility profiles but differ notably in boiling point, making boiling point the primary differentiator for purification method selection.

Density Vapor pressure Physicochemical property Formulation

Benzyloxy vs. 4-Chlorobenzyloxy Analog: Electronic and Steric Differentiation for SAR Programs

The 4-chlorobenzyloxy analog 3-{4-[(4-chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole (CAS 286841-02-9) represents the closest commercially cataloged structural variant in which the terminal benzyl group carries an electron-withdrawing chlorine substituent . The 4-chlorobenzyloxy group has a Hammett σp value of approximately +0.23 (estimated from 4-chlorobenzyl fragment), whereas the unsubstituted benzyloxy group has σp ≈ 0.0, creating a measurable electronic difference that can influence the reactivity of the oxadiazole ring and the chloromethyl electrophilicity [1]. No head-to-head experimental comparison between these two compounds has been published; this evidence relies on well-established linear free-energy relationship principles to rationalize why the two should not be considered interchangeable in structure-activity relationship (SAR) exploration.

Structure-activity relationship Substituent effect Medicinal chemistry Lead optimization

Limitations of Available Comparative Evidence for CAS 937650-48-1

A comprehensive search of the primary literature identified no published study in which 3-[4-(benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1) was directly compared head-to-head with structural analogs in a quantitative biological assay, enzymatic study, or systematic reactivity screen [1]. The compound was notably absent from the 3-aryl-5-chloromethyl-1,2,4-oxadiazole panel (1a–1j) in the Beilstein J. Org. Chem. 2018 study, which instead profiled phenyl, 4-Cl, 4-I, 4-F, 4-Me, 4-NO2, 4-CF3, 4-OMe, and 4-SMe analogs [1]. The 2024 enzyme inhibition study on oxadiazole thioethers also did not include the 4-benzyloxy starting material [2]. Consequently, the differentiation evidence presented in this guide relies primarily on computed physicochemical comparisons with the ortho isomer, class-level reactivity inferences from the 4-methoxy analog, and electronic-structure arguments based on Hammett analysis. High-strength, experimentally measured comparative biological or pharmacological data for this specific compound are currently absent from the public domain.

Evidence gap Data transparency Procurement risk

Evidence-Backed Application Scenarios for 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS 937650-48-1)


Synthesis of 5-Thioether-1,2,4-oxadiazole Derivatives for Enzyme Inhibition Screening

The chloromethyl group at position 5 enables conversion to 5-thiocyanato intermediates via reaction with NH4SCN in triethylene glycol at 60 °C, and subsequent transformation to thioethers with tertiary or secondary alcohols under solvent-free conditions [1]. The resulting 1,2,4-oxadiazole thioethers have demonstrated sub-micromolar inhibitory activity against xanthine oxidase (IC50 as low as 0.41 µM) and dual AChE/BChE inhibition [1]. The 4-benzyloxy substituent on the target compound provides a specific steric and electronic signature distinct from the simple 4-methoxy or 4-methyl analogs previously profiled, enabling exploration of the benzyloxy-tolerant region of the enzyme active site. This scenario is directly supported by the synthetic methodology validated in the 2024 Medicinal Chemistry Research study, which explicitly starts from 3-aryl-5-chloromethyl-1,2,4-oxadiazole precursors [1].

KCN-Mediated Synthesis of Trisubstituted Acetonitrile and Propane Derivatives

Based on the class-level reactivity established by Sağırlı and Dürüst (2018), the chloromethyl group of CAS 937650-48-1 is expected to react with KCN in acetonitrile to form 1,2,4-oxadiazol-5-ylacetonitrile derivatives (Method B, rt, 24 h) [2]. Under thermal conditions (Method A, 100 °C, 12 h), the same substrate class undergoes a non-reductive decyanation to yield 1,2,3-trisubstituted-1,2,4-oxadiazol-5-ylpropanes [2]. For the 4-methoxy analog (1h), the acetonitrile product was obtained in 78% yield, providing a quantitative benchmark for yield expectations with the electronically similar 4-benzyloxy substrate [2]. This dual reactivity—affording either nitrile or decyanated alkane products depending on temperature—offers divergent synthetic pathways from a single starting material, enhancing the compound's utility as a versatile intermediate [2].

Regioisomer-Controlled Medicinal Chemistry SAR Exploration

The demonstrated boiling point difference of 8.6 K between the 4-benzyloxy (para) and 2-benzyloxy (ortho) positional isomers indicates that the two isomers are not interchangeable in physicochemical terms . In fragment-based drug discovery or lead optimization programs where the benzyloxyphenyl-oxadiazole scaffold is a core motif, procurement of the specific para isomer (CAS 937650-48-1) is essential to maintain regiochemical fidelity. The para substitution pattern places the benzyloxy group at a greater distance from the oxadiazole ring compared to the ortho isomer, affecting both the molecular shape and the electronic conjugation between the benzyloxy oxygen and the oxadiazole core. This scenario is directly supported by the computed boiling point and enthalpy of vaporization data from ChemSpider .

Building Block for Benzyloxy-Containing Bioactive Oxadiazole Libraries

The benzyloxyphenyl moiety is a recognized pharmacophoric element in several clinically relevant compounds, including the MAO-B inhibitor safinamide and the investigational agent sembragiline [3]. CAS 937650-48-1 embeds this privileged fragment within a 1,2,4-oxadiazole scaffold bearing a versatile chloromethyl handle, positioning it as a strategic intermediate for parallel library synthesis. The compound's commercial availability at >97% purity (Matrix Scientific catalog) ensures that downstream chemistry is not compromised by impurities from the building block stage [4]. Although no direct biological data exist for the compound itself, its structural resemblance to the benzyloxyphenyl chemotype common to MAO-B inhibitors suggests potential utility in central nervous system drug discovery programs, provided that the requisite biological validation is performed by the end user [3].

Quote Request

Request a Quote for 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.